molecular formula C13H15NO2 B1267916 (2,4,7-trimethyl-1H-indol-3-yl)acetic acid CAS No. 5435-43-8

(2,4,7-trimethyl-1H-indol-3-yl)acetic acid

Cat. No. B1267916
CAS RN: 5435-43-8
M. Wt: 217.26 g/mol
InChI Key: FOYXJMABOXFXKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of derivatives similar to "(2,4,7-trimethyl-1H-indol-3-yl)acetic acid" involves indolization processes and subsequent reactions to introduce specific functional groups. For instance, a method was developed for the production of indole compounds containing an amino group at specific positions of the benzene ring, based on the indolization of the 3-acetylaminophenylhydrazone of ethyl levulinate, leading to a series of derivatives (Maklakov et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds related to "(2,4,7-trimethyl-1H-indol-3-yl)acetic acid" reveals critical insights into their chemical behavior. For example, the crystal structure of a closely related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, was analyzed to understand its molecular geometry and hydrogen bonding patterns, providing a foundation for understanding the structural characteristics of similar indole derivatives (Li et al., 2009).

Scientific Research Applications

  • Chemical Synthesis

    • This compound is a derivative of indole, which is a common structure in many natural products and pharmaceuticals . It’s often used as a building block in chemical synthesis .
  • Plant Growth Regulation

    • Indole derivatives, including “(2,4,7-trimethyl-1H-indol-3-yl)acetic acid”, are known to have plant growth-regulating properties .
    • These compounds are typically applied to plants in a solution, and they can affect processes like cell elongation and division .
    • The results of these applications can include enhanced plant growth and development .
  • Pharmaceutical Research

    • Indole derivatives have been studied for their potential as pharmaceuticals . For example, some indolyl and oxochromenyl xanthenone derivatives have been studied as potential anti-HIV-1 agents .
    • The outcomes of this research could include new treatments for diseases like HIV .
  • Food and Drug Industry

    • This compound could potentially be used in the food and drug industry .
  • Pesticide or Biocidal Product Use

    • “(2,4,7-trimethyl-1H-indol-3-yl)acetic acid” could potentially be used as a pesticide or biocidal product .
  • Laboratory Chemicals

    • This compound is used as a laboratory chemical .
  • Chemical Research

    • This compound is often used as a building block in chemical research . It can be used in the synthesis of a variety of complex organic molecules .
    • The methods of application would involve controlled reactions with various reagents under specific conditions .
    • The outcomes of these applications could include the creation of new compounds with potential applications in various fields .
  • Material Science

    • Indole derivatives have potential applications in material science . They could be used in the development of new materials with unique properties .
    • The methods of application would involve incorporating the compound into different materials and studying its effects on their properties .
    • The outcomes of these applications could include the development of new materials with improved properties .
  • Environmental Science

    • Indole derivatives could potentially be used in environmental science . For example, they could be used in the development of new methods for pollution control .
    • The methods of application would involve testing the compound’s effectiveness in controlling various forms of pollution .
    • The outcomes of these applications could include the development of more effective methods for pollution control .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2,4,7-trimethyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-7-4-5-8(2)13-12(7)10(6-11(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYXJMABOXFXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(NC2=C(C=C1)C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281375
Record name (2,4,7-trimethyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,7-trimethyl-1H-indol-3-yl)acetic acid

CAS RN

5435-43-8
Record name NSC21434
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,4,7-trimethyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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